molecular formula C7H7BrN2O B182497 3-Bromobenzhydrazide CAS No. 39115-96-3

3-Bromobenzhydrazide

Cat. No. B182497
Key on ui cas rn: 39115-96-3
M. Wt: 215.05 g/mol
InChI Key: BNAQRAZIPAHWAR-UHFFFAOYSA-N
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Patent
US08389735B2

Procedure details

First, 10 g (44 mmol) of ethyl-3-bromobenzoate was put in a 200-mL three-neck flask, 50 mL of ethanol was added therein, and the mixture was stirred. Thereafter, 12 mL of hydrazine monohydrate was added therein, and the mixture was stirred at 78° C. for 5 hours so as to be reacted. After the reaction, water was added to the reaction solution, and a solid was precipitated. The precipitated solid was collected by suction filtration. The obtained solid was put in approximately 500 mL of water, washed, and again collected by suction filtration; thus, 8.1 g of a white solid that was an object was obtained (yield: 86%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Br:11])[CH:6]=1)C.C(O)C.O.[NH2:17][NH2:18]>O>[Br:11][C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][CH:8]=1)[C:4]([NH:17][NH2:18])=[O:3] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(C1=CC(=CC=C1)Br)=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 78° C. for 5 hours so as
Duration
5 h
CUSTOM
Type
CUSTOM
Details
to be reacted
ADDITION
Type
ADDITION
Details
was added to the reaction solution
CUSTOM
Type
CUSTOM
Details
a solid was precipitated
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by suction filtration
WASH
Type
WASH
Details
washed
FILTRATION
Type
FILTRATION
Details
again collected by suction filtration
CUSTOM
Type
CUSTOM
Details
was obtained (yield: 86%)

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C(=O)NN)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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